molecular formula C17H24N6O4 B1217862 L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- CAS No. 34367-55-0

L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-

Cat. No.: B1217862
CAS No.: 34367-55-0
M. Wt: 376.4 g/mol
InChI Key: PBGMJEFISXYLCY-AVGNSLFASA-N
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Description

L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- is an organic compound belonging to the class of dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond

Preparation Methods

The synthesis of L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- involves several steps. One common method includes the reaction of L-proline with L-histidine under specific conditions to form the dipeptide bond. The reaction conditions typically involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- undergoes various chemical reactions, including:

Scientific Research Applications

L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-22-8-10(19-9-22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGMJEFISXYLCY-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955909
Record name 1-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34367-55-0
Record name Thyrotropin-releasing hormone, 1-Me-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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